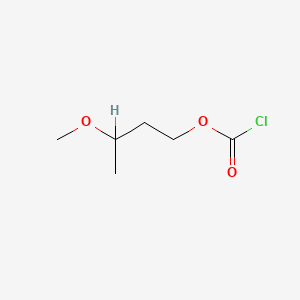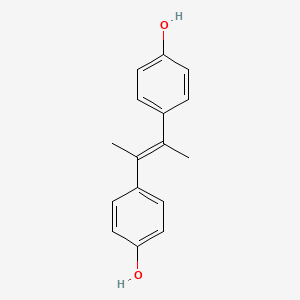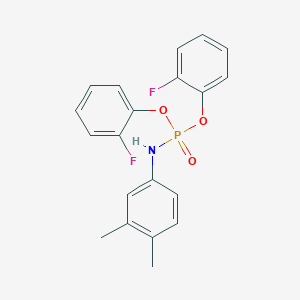
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline is an aromatic ether.
Applications De Recherche Scientifique
Radiation Potentiating Effects
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline and related compounds have been studied for their radiation potentiating effects. Research indicates that certain phosphoraziridines show synergistic antitumor effects with X-irradiation, potentially blocking the repair of X-irradiation-induced breaks in DNA strands (Bardos, Dunn, & Perlman, 1979).
Electrophilic Fluorination
Studies on electrophilic fluorination have involved compounds similar to this compound. For instance, reactions of N,N-dimethylaniline with various reagents have been explored, leading to insights into the formation of complex mixtures and minor quantities of fluorinated derivatives (Sorokin, Pozharskii, & Ozeryanskii, 2013).
Photochemical and Biological Properties
Research into the photochemical and biological properties of related compounds has been conducted. Studies include the synthesis of compounds like bis[(1-methylpyrrolidin-2-yl)methoxy] [phthalocyaninato] silicon, which have shown potential as DNA-targeting agents in photodynamic therapy (Uslan & Sesalan, 2013).
Propriétés
Formule moléculaire |
C20H18F2NO3P |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline |
InChI |
InChI=1S/C20H18F2NO3P/c1-14-11-12-16(13-15(14)2)23-27(24,25-19-9-5-3-7-17(19)21)26-20-10-6-4-8-18(20)22/h3-13H,1-2H3,(H,23,24) |
Clé InChI |
WHJWJTIRYQALEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F)C |
SMILES canonique |
CC1=C(C=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


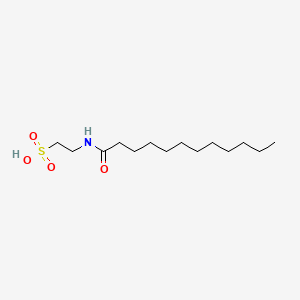

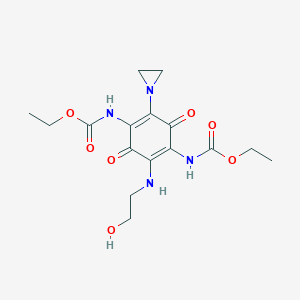
![5-bromo-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1227030.png)
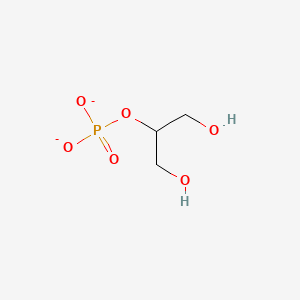
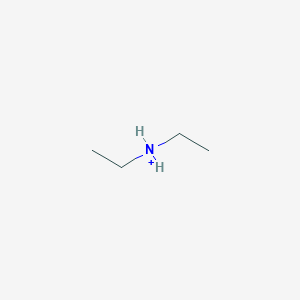
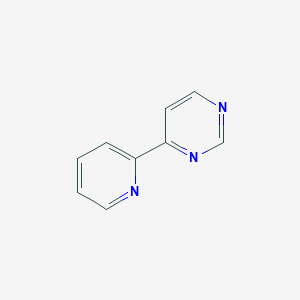
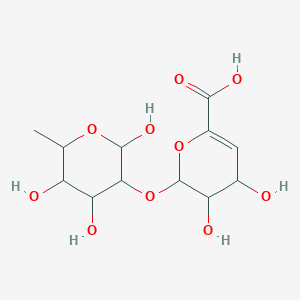
![1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone](/img/structure/B1227041.png)

